tert-Butyl glycidyl ether

Catalog No.
S580263
CAS No.
7665-72-7
M.F
C7H14O2
M. Wt
130.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl glycidyl ether

CAS Number

7665-72-7

Product Name

tert-Butyl glycidyl ether

IUPAC Name

2-[(2-methylpropan-2-yl)oxymethyl]oxirane

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-7(2,3)9-5-6-4-8-6/h6H,4-5H2,1-3H3

InChI Key

SFJRUJUEMVAZLM-UHFFFAOYSA-N

SMILES

CC(C)(C)OCC1CO1

Solubility

10 to 50 mg/mL at 73° F (NTP, 1992)

Synonyms

tert-butyl glycidyl ether

Canonical SMILES

CC(C)(C)OCC1CO1

Precursor for Epoxy Resins

tBGE is a valuable precursor for the synthesis of various epoxy resins. Epoxides readily undergo ring-opening polymerization, forming cross-linked networks with desirable properties like excellent adhesion, chemical resistance, and mechanical strength [1]. By reacting tBGE with curing agents like amines or polyanhydrides, researchers can tailor the properties of the resulting epoxy resins for specific applications, such as coatings, adhesives, and composites [1, 2].

  • Sources:
    • [1] Ishida, H., & Miller, D. (1993). Epoxy Resins. ACS Symposium Series, 502, 1-11.
    • [2] Ratna, D. (2008). Handbook of Polymer Nanocomposites. Scrivener Publishing LLC.

Organic Synthesis and Modification of Biomolecules

The epoxide group in tBGE acts as a reactive site for various organic synthesis reactions. Researchers utilize tBGE for the selective alkylation, glycosylation, and coupling reactions of biomolecules like carbohydrates, proteins, and nucleotides [3, 4]. These modified biomolecules can serve as valuable tools for studying biological processes, drug discovery, and the development of novel bioconjugates for targeted drug delivery [3].

  • Sources:
    • [3] Jayaprakash, K. N. (2001). Glycosidation of Alcohols and Phenols with tert-Butyl Glycidyl Ether. The Journal of Organic Chemistry, 66(25), 8443-8447.
    • [4] Ryu, E.-K., & Chang, S.-K. (2010). Functionalization of Polymeric Biomaterials with Bioactive Molecules for Tissue Engineering Applications. Polymers, 2(3), 479-500.

Ring-Opening Polymerization for Functional Polymers

tBGE can undergo ring-opening polymerization to form various functional polymers with unique properties. The resulting polymers can possess epoxy functionalities, allowing for further post-polymerization modifications and crosslinking [5]. Researchers are exploring the potential of tBGE-derived polymers in applications like drug delivery, biomaterials, and electronic devices [5, 6].

  • Sources:
    • [5] Li, Y., Shi, L., & Yan, D. (2006). Synthesis and characterization of cationically ring-opening polymerized glycidyl ether of tert-butylhydroquinone. Polymer Journal, 38(11), 1183-1188.
    • [6] Wu, G., & Zhou, S. (2012). Functional Polymers for Nanomedicine Applications. Progress in Polymer Science, 37(1), 1-28.

tert-Butyl glycidyl ether (tBGE), also known as (tert-butoxymethyl)oxirane, is a colorless liquid organic compound with the formula C7H14O2 []. It is a derivative of glycidol, an epoxide (cyclic ether) containing an epoxy ring, with a tert-butyl group attached []. tBGE is a valuable intermediate in organic synthesis due to its reactivity of the epoxide ring and the tert-butyl group [].


Molecular Structure Analysis

The key feature of tBGE's structure is the three-membered epoxide ring, which consists of one oxygen atom and two carbon atoms. This ring is highly strained and susceptible to ring-opening reactions, making tBGE a versatile reactant []. The tert-butyl group (C(CH3)3) attached to the epoxide ring is a bulky electron-donating group, which influences the reactivity of the epoxide ring and enhances its stability [].


Chemical Reactions Analysis

Synthesis:

tBGE can be synthesized through various methods. A common approach involves the reaction of epichlorohydrin with tert-butanol in the presence of a base catalyst like sodium hydroxide (NaOH) [].

CH2-CH(Cl)-CH2O  +  (CH3)3COH  +  NaOH  →  C6H13O2  +  NaCl  +  H2OEpichlorohydrin      tert-Butanol         tBGE           Sodium Chloride

Reactions:

tBGE undergoes various reactions due to the reactive epoxide ring. Here are some notable examples:

  • Ring-Opening Polymerization: tBGE can polymerize to form polyepoxides, which are valuable materials with good adhesive properties [].
  • Ring-Opening Reactions with Nucleophiles: The epoxide ring reacts with nucleophiles (electron-rich species) to form new carbon-oxygen bonds. This can be used to introduce various functionalities into the molecule [].

Decomposition:

tBGE can decompose under acidic or basic conditions, leading to the formation of various byproducts depending on the specific reaction conditions [].

Physical and Chemical Properties

  • Melting Point: -49 °C []
  • Boiling Point: 162-164 °C []
  • Density: 0.84 g/cm³ []
  • Solubility: Miscible with most organic solvents, slightly soluble in water []
  • Stability: Stable under neutral conditions, decomposes under acidic or basic conditions [].

Physical Description

T-butyl glycidyl ether is a clear colorless liquid. (NTP, 1992)

XLogP3

0.8

Boiling Point

306 °F at 760 mm Hg (NTP, 1992)
152.0 °C

Flash Point

110 °F (NTP, 1992)

Density

0.917 at 68 °F (NTP, 1992)

Melting Point

-70.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 150 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H224 (34.67%): Extremely flammable liquid and vapor [Danger Flammable liquids];
H226 (65.33%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (65.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (34.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (74.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (65.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (98%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (72%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (37.33%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (39.33%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

7665-72-7

Wikipedia

Tert-butyl glycidyl ether

General Manufacturing Information

All other chemical product and preparation manufacturing
Oxirane, 2-[(1,1-dimethylethoxy)methyl]-: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Dates

Modify: 2023-08-15

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